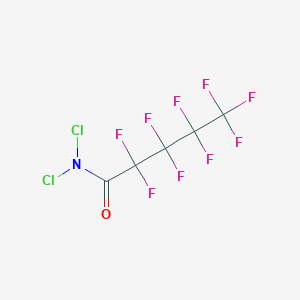
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a chemical compound characterized by the presence of dichloro and nonafluorinated groups attached to a pentanamide backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the chlorination of a nonafluorinated pentanamide precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the nitrogen positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions include various substituted amides, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with molecular targets through its dichloro and nonafluorinated groups. These interactions can lead to the disruption of biological processes in microorganisms, contributing to its antimicrobial properties. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular membranes and enzyme functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluorobutanamide
- N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluorohexanamide
Uniqueness
N,N-Dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its specific combination of dichloro and nonafluorinated groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Eigenschaften
CAS-Nummer |
86451-49-2 |
|---|---|
Molekularformel |
C5Cl2F9NO |
Molekulargewicht |
331.95 g/mol |
IUPAC-Name |
N,N-dichloro-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C5Cl2F9NO/c6-17(7)1(18)2(8,9)3(10,11)4(12,13)5(14,15)16 |
InChI-Schlüssel |
OAGGGGGZGNOUHK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)
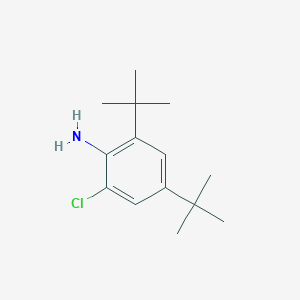
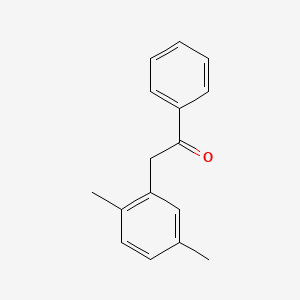

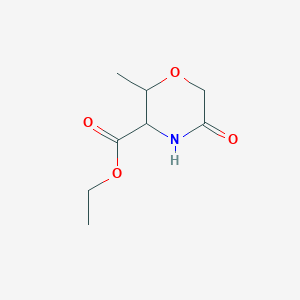
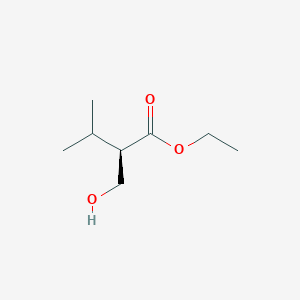
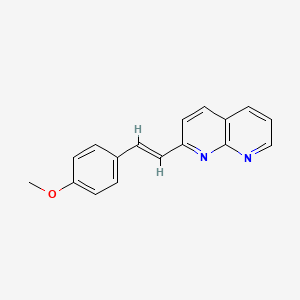
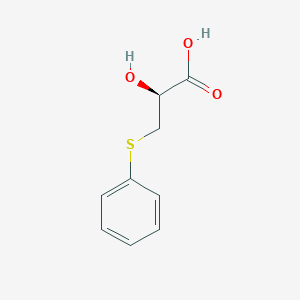
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
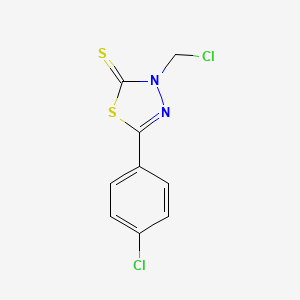
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
